molecular formula C10H15F3O B1391017 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran CAS No. 1212378-67-0

5-(2,2,2-Trifluoroethyl)octahydrobenzofuran

Cat. No.: B1391017
CAS No.: 1212378-67-0
M. Wt: 208.22 g/mol
InChI Key: GVSILLCOBOUFQN-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)octahydrobenzofuran is a chemical compound with the molecular formula C10H15F3O and a molecular weight of 208.22 . It belongs to the class of heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H15F3O . This indicates that the molecule is composed of 10 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.22 and a molecular formula of C10H15F3O . Additional properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Engineering

One application in the field of synthesis and chemical engineering involves the development of efficient synthesis processes. The continuous flow synthesis of trifluorobenzoic acid, which shares a similar trifluoroethyl group with 5-(2,2,2-Trifluoroethyl)octahydrobenzofuran, demonstrates the potential of microflow processes for the synthesis of complex fluorinated compounds. This process involves the generation of an aryl-Grignard reagent followed by its reaction with gaseous CO2, highlighting the relevance of trifluorinated compounds in pharmaceutical industry and material science (Deng et al., 2015).

Organic Chemistry and Drug Design

In organic chemistry, the introduction of a fluorinated moiety, such as the trifluoromethyl group, into organic molecules is a common strategy in drug design due to its ability to act as a lipophilic electron-withdrawing group. This strategy is exemplified in the palladium-catalyzed trifluoroethylation of organoboronic acids and esters, which underscores the importance of CF3CH2-containing products in medicinal chemistry (Zhao & Hu, 2012).

Catalysis and Chemical Reactions

The radical transformation of acyclic precursors into trifluoroethyl-containing heterocycles, such as 3-(2,2,2-trifluoroethyl)indolines, represents another significant application. This transformation is particularly notable as it includes the first example of an aryl radical addition to a SF5-containing alkene (Desroches et al., 2017). Additionally, the synthesis of octahydrobenzofuran core structures with contiguous stereogenic centers illustrates the utility of this compound in creating complex molecular architectures (Sohail et al., 2014).

Properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O/c11-10(12,13)6-7-1-2-9-8(5-7)3-4-14-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSILLCOBOUFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)CC1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 2
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 3
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 4
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 5
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran
Reactant of Route 6
5-(2,2,2-Trifluoroethyl)octahydrobenzofuran

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